Iron;sulfuric acid;hydrate

Description

Significance and Research Scope in Chemical Sciences and Engineering

In the realms of chemical sciences and engineering, ferrous sulfate (B86663) monohydrate is a compound of notable importance. It serves as a crucial precursor in the synthesis of other iron compounds, including various iron oxides and ferric sulfate. camachem.comchemicalbook.com Its role as a reducing agent is a key area of research, particularly in industrial processes like the reduction of chromate (B82759) in cement, which mitigates the presence of the more toxic hexavalent chromium (Cr(VI)). camachem.comlapischem.comwikipedia.org

The research scope extends significantly into environmental engineering, where it is studied as a coagulant and flocculant for water and wastewater treatment. rqsulfates.com Its ability to facilitate the removal of impurities, phosphates, and color makes it a subject of ongoing investigation for enhancing water purification technologies. rqsulfates.comsulfozyme.com In chemical engineering, studies often focus on optimizing its production, particularly from industrial by-products, and understanding its behavior in various reaction conditions. wikipedia.orgsemanticscholar.org

Historical Evolution of Ferrous Sulfate Hydrate (B1144303) Academic Inquiry

The history of ferrous sulfate hydrates, known for centuries as green vitriol or copperas, predates modern chemistry. wikipedia.org Historically, its primary use was in the textile industry as a dye fixative (mordant) and in the production of iron gall ink, a staple from the Middle Ages through the 18th century. wikipedia.org Early academic inquiry, therefore, was largely empirical, focusing on the practical applications of these naturally occurring hydrated sulfates.

The transition to modern scientific investigation saw a shift towards understanding the fundamental chemistry of these compounds. Research in the 19th and 20th centuries began to differentiate between the various hydrated forms (heptahydrate, tetrahydrate, monohydrate, etc.). wikipedia.orgnih.gov Academic inquiry focused on the conditions under which each hydrate is formed and its relative stability. For instance, it was determined that the monohydrate could be derived by heating the more common heptahydrate (FeSO₄·7H₂O) above 65°C. camachem.comnih.govnih.gov This evolution in understanding allowed for the targeted synthesis and application of specific hydrates like the monohydrate, which offered advantages in stability and iron content for various industrial and agricultural research applications. semanticscholar.org

Properties

CAS No. |

17375-41-6 |

|---|---|

Molecular Formula |

FeH4O5S |

Molecular Weight |

171.94 g/mol |

IUPAC Name |

iron;sulfuric acid;hydrate |

InChI |

InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChI Key |

HRZKFCSHISLTEI-UHFFFAOYSA-N |

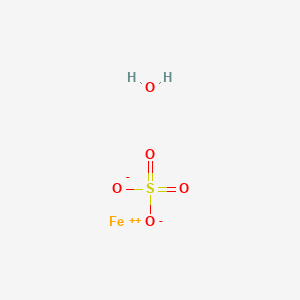

Canonical SMILES |

O.OS(=O)(=O)O.[Fe] |

Other CAS No. |

17375-41-6 |

Pictograms |

Irritant |

Related CAS |

20908-72-9 58694-83-0 10028-21-4 |

Origin of Product |

United States |

Advanced Synthesis and Production Methodologies of Ferrous Sulfate Monohydrate

Industrial-Scale Production and Process Optimization

The large-scale manufacturing of ferrous sulfate (B86663) monohydrate is predominantly linked to the valorization of waste streams from other industrial processes, turning potential pollutants into valuable products.

Synthesis Routes from Iron-Containing Raw Materials

The primary methods for producing ferrous sulfate monohydrate involve the reaction of iron-containing materials with sulfuric acid. affinitychemical.com One common route is the direct reaction of iron with sulfuric acid, which yields ferrous sulfate and hydrogen gas. affinitychemical.com

Another significant source of raw material is steel mill scale, a solid waste generated during the oxidation of steel. researchgate.net This scale, rich in iron oxides such as wüstite, magnetite, and hematite (B75146), can be leached with a sulfuric acid solution to produce ferrous sulfate heptahydrate (FeSO₄·7H₂O), which can then be converted to the monohydrate form. researchgate.net Research has demonstrated the potential to achieve a production yield of over 70% for ferrous sulfate heptahydrate from mill scale, with the resulting product exhibiting high purity. consensus.app

A process for producing ferrous sulfate monohydrate directly involves reacting a source of iron with an aqueous solution of sulfuric acid to create a process liquor. This liquor is then combined with concentrated sulfuric acid, causing the solution to self-crystallize and form a slurry of crystalline ferrous sulfate monohydrate. google.com

Byproduct Valorization in Industrial Processes

The production of ferrous sulfate monohydrate is intricately linked to the concept of a circular economy, where waste from one industry becomes a resource for another. researchgate.net Two major industrial processes that generate ferrous sulfate as a byproduct are steel pickling and titanium dioxide manufacturing. epa.gov

Steel Pickling: Steel pickling is a surface treatment process used to remove impurities and scale from steel using acids like sulfuric acid or hydrochloric acid. affinitychemical.com The resulting "pickle liquor" is a significant source of ferrous sulfate. affinitychemical.comscribd.com When sulfuric acid is used, it reacts with the iron oxides on the steel surface to form ferrous sulfate. epa.gov This spent pickle liquor can be treated to recover ferrous sulfate monohydrate. google.com One method involves adding concentrated sulfuric acid to the spent liquor to precipitate ferrous sulfate monohydrate. google.com Another innovative process uses sulfuric acid to regenerate hydrochloric acid from the pickling liquor by crystallizing ferrous sulfate, creating a zero-waste discharge system. nrel.gov

Titanium Dioxide Manufacturing: The sulfate process for producing titanium dioxide (TiO₂) from ilmenite (B1198559) ore is another major generator of ferrous sulfate waste. researchgate.netnih.gov For every ton of TiO₂ produced, several tons of ferrous sulfate can be generated. researchgate.net In this process, ilmenite is digested with sulfuric acid, leading to the formation of titanium sulfate and a waste stream of ferrous sulfate. epa.gov This byproduct, often in the heptahydrate form (copperas), can be converted to the more stable monohydrate form (szomolnokite) through heating. mdpi.comrqsulfates.comnih.gov The monohydrate is formed during the re-concentration of the strong acid used in the process. mdpi.com

Novel and Sustainable Synthesis Approaches

In response to growing environmental concerns, research is focused on developing more sustainable methods for synthesizing ferrous sulfate and valorizing waste streams.

Reductive Decomposition Reactions for Waste Ferrous Sulfate Utilization

A promising approach for utilizing waste ferrous sulfate from the titanium dioxide industry is through reductive decomposition. One such method involves reacting ferrous sulfate with pyrite (B73398) (FeS₂) at elevated temperatures (580-770 K). researchgate.net This reaction produces magnetite (Fe₃O₄) and sulfur dioxide (SO₂), with a desulfurization rate reaching as high as 98.55%. researchgate.netmdpi.com The process can be optimized by controlling the molar ratio of FeSO₄ to FeS₂. researchgate.net Kinetic studies have shown that this decomposition process follows an autocatalytic reaction mechanism. researchgate.netmdpi.com Another variation of this approach involves the oxidation of ferrous sulfate to ferric sulfate, which is then reductively decomposed by pyrite. researchgate.netidexlab.com

Microorganism-Assisted Oxidation Processes for Iron Compound Synthesis

Biotechnology offers an eco-friendly alternative for synthesizing iron compounds. Microorganisms can be harnessed for both intracellular and extracellular synthesis of iron oxide nanoparticles from iron salts. nih.gov This "green synthesis" approach utilizes various biological resources like bacteria, fungi, and yeast, which act as reducing and capping agents. nih.gov

Bacteria such as Acidithiobacillus ferrooxidans have been successfully used to assist in the oxidation of waste ferrous sulfate to produce nano α-Fe₂O₃ (hematite) red pigment powders. researchgate.net The synthesis of iron oxide nanoparticles using microorganisms is influenced by factors such as pH, temperature, and the concentration of iron salts. frontiersin.org Different bacterial species, including Actinobacter sp., have been shown to synthesize various iron-based magnetic nanoparticles like maghemite (γ-Fe₂O₃) and greigite (Fe₃S₄), depending on the precursor used. acs.org These biological methods are advantageous due to their lower energy requirements and the generation of less toxic byproducts. nih.govresearchgate.net

Crystallization Dynamics and Control

The crystallization process is critical in determining the final properties of ferrous sulfate monohydrate, including its purity and crystal form.

The formation of ferrous sulfate monohydrate versus other hydrates, such as the heptahydrate (FeSO₄·7H₂O), is highly dependent on temperature and the concentration of sulfuric acid. ebner-co.de Ferrous sulfate heptahydrate dehydrates to form the tetrahydrate (FeSO₄·4H₂O) at relative humidities below 65% or when heated to 40°C. nih.gov Crystalline ferrous sulfate monohydrate can be prepared by heating the tetrahydrate or by heating the heptahydrate under specific conditions. nih.gov

In industrial settings, the crystallization of ferrous sulfate monohydrate from solutions containing sulfuric acid is carefully controlled. For instance, in the production from spent pickle liquor, the addition of concentrated sulfuric acid raises the temperature and acid strength, inducing the self-crystallization of the monohydrate form. google.comgoogle.com The initial temperature of the process liquor before mixing with concentrated sulfuric acid is a key parameter, with temperatures in the range of 60 to 80°C favoring the formation of the monohydrate. google.com

The design of crystallizers is also crucial. For example, in the treatment of waste pickle liquor, an evaporative crystallizer operating at a specific temperature (e.g., 65°C) can be used to produce ferrous sulfate monohydrate crystals. scribd.com The presence of high concentrations of sulfuric acid necessitates the use of corrosion-resistant materials for the crystallization equipment, such as steel-rubber lined vessels and heat exchangers with carbon tubes. ebner-co.de

The table below summarizes the key parameters influencing the crystallization of different ferrous sulfate hydrates.

| Hydrate (B1144303) Form | Key Formation Conditions |

| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | Crystallization from aqueous solution at temperatures below approximately 60°C. ebner-co.denih.gov |

| Ferrous Sulfate Tetrahydrate (FeSO₄·4H₂O) | Dehydration of heptahydrate at relative humidity < 65% or heating at 40°C. nih.gov |

| Ferrous Sulfate Monohydrate (FeSO₄·H₂O) | Heating of heptahydrate or tetrahydrate; crystallization from solutions with high sulfuric acid concentration and elevated temperatures. google.comnih.gov |

Factors Influencing Crystal Growth and Morphology

The crystallization of ferrous sulfate monohydrate from aqueous solutions is a critical step that dictates the physical properties of the final product. Key factors influencing crystal growth and morphology include supersaturation, temperature, pH, and the presence of impurities. The rate of crystallization and the resulting crystal size distribution are heavily dependent on the level of supersaturation. High supersaturation levels tend to favor rapid nucleation, leading to the formation of a large number of small crystals. Conversely, lower supersaturation levels promote the growth of existing crystals, resulting in a larger average crystal size.

Temperature plays a crucial role in determining the solubility of ferrous sulfate and, consequently, the crystallization kinetics. Control over the temperature profile during crystallization allows for the manipulation of supersaturation and, therefore, crystal growth. The pH of the crystallization medium can affect the hydrolysis of ferrous ions and the incorporation of impurities, thereby influencing the crystal habit and purity.

The presence of certain metallic impurities, such as manganese, zinc, and copper, can significantly alter the morphology of ferrous sulfate monohydrate crystals. These impurities can be incorporated into the crystal lattice or adsorb onto specific crystal faces, inhibiting growth in certain directions and promoting it in others. This can lead to variations in crystal shape, from prismatic to tabular or acicular.

Table 1: Influence of Process Parameters on Crystal Characteristics

| Parameter | Effect on Crystal Growth | Effect on Crystal Morphology |

| Supersaturation | Higher levels increase nucleation rate | Can lead to smaller, less defined crystals |

| Temperature | Affects solubility and crystallization kinetics | Influences crystal habit and size distribution |

| pH | Impacts hydrolysis and impurity incorporation | Can alter crystal shape and purity |

| Impurities | Can inhibit or promote growth on specific faces | Leads to morphological variations (e.g., prismatic, tabular) |

Development of Pelletization Techniques for Specific Applications

For applications in areas such as animal feed and agriculture, the physical form of ferrous sulfate monohydrate is of paramount importance. Pelletization, or granulation, is a key process used to convert fine crystalline powder into larger, more uniform granules. This improves handling, reduces dust formation, and ensures a more consistent distribution of the product.

One common method for pelletizing ferrous sulfate monohydrate is through wet granulation. This process involves the addition of a liquid binder, such as water or a solution containing a binding agent, to the powder. The mixture is then agitated in a granulator, causing the fine particles to agglomerate into larger pellets. The size and strength of these pellets can be controlled by adjusting the amount of binder, the granulation time, and the speed of the granulator.

Another approach is pressure agglomeration, which involves compacting the fine powder under high pressure using a roller compactor or a briquetting machine. This method is often used to produce dense, hard granules without the need for a liquid binder. The resulting product has excellent flowability and is resistant to caking.

Fluidized bed granulation is a more advanced technique that combines drying and granulation in a single unit. In this process, the ferrous sulfate monohydrate powder is suspended in a stream of hot air while a binder solution is sprayed onto the fluidized particles. This results in the formation of uniform, spherical granules with a narrow size distribution. The properties of the final pellets can be tailored for specific applications by controlling the process parameters, such as air temperature, spray rate, and droplet size.

Table 2: Comparison of Pelletization Techniques

| Technique | Description | Advantages |

| Wet Granulation | Agglomeration of powder with a liquid binder | Good control over granule size and density |

| Pressure Agglomeration | Compaction of powder under high pressure | Produces dense, hard granules without a binder |

| Fluidized Bed Granulation | Granulation and drying in a fluidized bed | Creates uniform, spherical granules with a narrow size distribution |

Structural Elucidation and Phase Transformation Studies of Ferrous Sulfate Monohydrate

Advanced Spectroscopic Characterization

Spectroscopic methods are pivotal in revealing the molecular-level characteristics of ferrous sulfate (B86663) monohydrate.

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Raman and Fourier-Transform Infrared (FTIR) techniques, provides detailed insights into the molecular structure and bonding within ferrous sulfate monohydrate. These methods probe the vibrational modes of the sulfate (SO₄²⁻) ions and water (H₂O) molecules, which are sensitive to the crystalline environment and hydration state. researchgate.netnih.gov

In the Raman spectrum of ferrous sulfate monohydrate, the symmetric stretching vibration (ν₁) of the SO₄²⁻ ion is a key diagnostic feature. researchgate.net The vibrational modes of the water molecule, including stretching and bending vibrations, are also clearly observed. mdpi.com The analysis of these spectra is crucial for distinguishing between different hydrated forms of ferrous sulfate, as the positions of the vibrational bands vary with the degree of hydration. nih.gov For instance, the ν₁ (SO₄) mode for ferrous sulfate monohydrate is observed at approximately 1022.4 cm⁻¹. researchgate.net

FTIR spectroscopy complements Raman analysis by providing information on infrared-active vibrational modes. mdpi.comd-nb.info The combination of both techniques allows for a comprehensive understanding of the vibrational framework of the compound. mdpi.com

Table 1: Key Vibrational Modes of Ferrous Sulfate Monohydrate

| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Reference |

| ν₁ (SO₄) | Raman | ~1022.4 | researchgate.net |

| H₂O Stretching | Raman, FTIR | 3200-3500 | usra.edu |

| H₂O Bending | Raman | ~1600-1700 | usra.edu |

Note: The exact wavenumbers can vary slightly depending on the experimental conditions.

Mössbauer Spectroscopy for Iron Oxidation States and Local Environments

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment and oxidation state of iron atoms. In ferrous sulfate monohydrate, this method confirms that the iron is in the ferrous (Fe²⁺) state. mdpi.com At ambient pressure, the Mössbauer spectrum is typically characterized by two distinct Fe²⁺-like sites, indicating slight variations in the local coordination environment of the iron atoms. mdpi.com

Studies have shown that under pressure, the hyperfine parameters derived from Mössbauer spectra exhibit significant changes, which can be correlated with structural phase transitions. mdpi.com This technique is invaluable for understanding the electronic structure of the iron ions within the crystal lattice and how it responds to external stimuli.

Diffraction-Based Structural Investigations

Diffraction techniques are fundamental for determining the crystalline structure and its response to changes in pressure.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameter Determination

X-ray diffraction (XRD) is the primary tool for identifying the crystalline phase of ferrous sulfate monohydrate and determining its lattice parameters. nih.gov Ferrous sulfate monohydrate, also known as szomolnokite, crystallizes in the monoclinic space group C2/c at ambient conditions. mdpi.comresearchgate.net

XRD analysis is crucial for confirming the purity of synthesized samples and for studying the structural changes that occur during processes like dehydration or rehydration. nih.govresearchgate.net The lattice parameters of the monoclinic cell have been precisely determined through single-crystal and powder XRD studies. researchgate.netcaltech.edu

Table 2: Crystallographic Data for Ferrous Sulfate Monohydrate (α-phase, C2/c)

| Parameter | Value | Reference |

| Space Group | C2/c | mdpi.comresearchgate.net |

| a | ~7.078 Å | researchgate.net |

| b | ~7.549 Å | researchgate.net |

| c | ~7.773 Å | researchgate.net |

| β | ~118.65° | researchgate.net |

Note: These values are for the ambient pressure monoclinic phase.

High-Pressure Studies of Structural Transitions (e.g., C2/c-to-P1 Transition)

High-pressure studies on ferrous sulfate monohydrate have revealed fascinating structural transformations. researchgate.net Using techniques like single-crystal X-ray diffraction in diamond anvil cells, researchers have observed a continuous, second-order ferroelastic phase transition from the monoclinic C2/c space group to a triclinic P1̅ space group. mdpi.comresearchgate.net This transition occurs at a critical pressure of approximately 6.15 GPa. researchgate.net

Further investigations at even higher pressures have identified another structural transition from the triclinic P1̅ phase (termed β-Sz) to a monoclinic P2₁ phase (γ-Sz) between 12.7 and 16.8 GPa. caltech.edu These studies, which track the changes in lattice parameters with increasing pressure, are essential for understanding the material's behavior in extreme environments, such as those found in planetary interiors. caltech.edu

Thermal Analysis and Dehydration Pathways

Thermal analysis techniques, such as thermogravimetric analysis (TGA), are employed to study the dehydration and decomposition of ferrous sulfate monohydrate upon heating.

The dehydration of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in an inert atmosphere like nitrogen proceeds in a stepwise manner. It first forms the tetrahydrate (FeSO₄·4H₂O), followed by the monohydrate (FeSO₄·H₂O) at around 150°C. mdpi.comresearchgate.net The final water molecule is removed at temperatures above 225°C to yield anhydrous ferrous sulfate (FeSO₄). mdpi.com

The dehydration pathway can be summarized as follows: FeSO₄·7H₂O → FeSO₄·4H₂O → FeSO₄·H₂O → FeSO₄ mdpi.com

In an oxidizing atmosphere, the thermal behavior is more complex, with the potential for oxidation of Fe²⁺ to Fe³⁺ and the formation of intermediate products like FeOHSO₄. researchgate.net The decomposition of the anhydrous sulfate to form iron oxides occurs at temperatures above 500°C. mdpi.com

Thermogravimetric Analysis (TGA) of Dehydration and Decomposition Mechanisms

Thermogravimetric analysis is a powerful technique to study the mass loss of a material as a function of temperature, providing insights into its thermal stability and decomposition reactions. For ferrous sulfate monohydrate, TGA reveals a multi-stage process involving dehydration and subsequent decomposition.

Under an inert nitrogen atmosphere, the dehydration of ferrous sulfate monohydrate to anhydrous ferrous sulfate (FeSO₄) is observed. semanticscholar.org This initial mass loss corresponding to the removal of the single water molecule typically occurs in the temperature range of 200 to 400 °C. mdpi.com Some studies specify that the dehydration of the last water molecule takes place between 270 and 370 °C, resulting in a mass loss of approximately 6.6%. researchgate.net The theoretical mass loss for this dehydration step aligns well with experimental observations. mdpi.com

Following dehydration, the anhydrous ferrous sulfate undergoes decomposition at higher temperatures. In an inert atmosphere, the decomposition of FeSO₄ begins at temperatures above 500 °C. semanticscholar.org A proposed two-step decomposition mechanism under inert conditions is as follows:

6FeSO₄ → Fe₂(SO₄)₃ + 2Fe₂O₃ + 2SO₂

Fe₂(SO₄)₃ → Fe₂O₃ + 3SO₂ + 3/2O₂ researchgate.net

The final solid product of this decomposition is hematite (B75146) (Fe₂O₃). researchgate.net

In an oxidizing atmosphere, such as air, the decomposition pathway is more complex. The presence of oxygen can lead to the formation of intermediate products like ferric hydroxysulfate (FeOHSO₄) and ferric oxysulfate (Fe₂O(SO₄)₂). researchgate.net The formation of FeOHSO₄ is supported by the presence of water vapor from the dehydration process and oxygen from the air. akjournals.com The thermal decomposition in an oxidizing environment can be influenced by the partial pressure of the gaseous components, affecting the rates of parallel reactions. researchgate.net Desulfurization reactions, leading to the evolution of sulfur oxides, generally occur between 550 and 800 °C. researchgate.net

Interactive Data Table: TGA Decomposition Stages of Ferrous Sulfate Monohydrate

| Stage | Temperature Range (°C) | Atmosphere | Process | Products |

| 1 | 270 - 370 | Inert/Oxidizing | Dehydration | FeSO₄, H₂O |

| 2 | 500 - 800 | Inert | Decomposition | Fe₂(SO₄)₃, Fe₂O₃, SO₂ |

| 3 | >800 | Inert | Decomposition | Fe₂O₃, SO₂, O₂ |

| 2a | 550 - 800 | Oxidizing | Decomposition/Oxidation | FeOHSO₄, Fe₂O(SO₄)₂, Fe₂O₃, SOx |

Differential Scanning Calorimetry (DSC) for Hydrate (B1144303) Transition Energetics

Differential Scanning Calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the energetics of phase transitions, such as dehydration.

The dehydration of ferrous sulfate monohydrate is an endothermic process, meaning it requires an input of energy to proceed. DSC studies have quantified the enthalpy change (ΔH) associated with the removal of the water molecule from FeSO₄·H₂O.

In an argon atmosphere, the endothermic peak corresponding to the release of the last water molecule from ferrous sulfate monohydrate indicates a dehydration enthalpy of 99.8 kJ/mol . akjournals.com This value represents the energy required to break the bonds holding the water molecule within the crystal structure to form anhydrous ferrous sulfate. The peak for this transition is observed at approximately 551.8 K (278.65 °C). akjournals.com

The decomposition of anhydrous ferrous sulfate at higher temperatures is also characterized by endothermic peaks in the DSC curve, corresponding to the energy absorbed during the breakdown of the sulfate group and the formation of iron oxides and sulfur oxides.

Interactive Data Table: Energetics of Ferrous Sulfate Monohydrate Dehydration

| Transition | Atmosphere | Peak Temperature (K) | Enthalpy of Dehydration (ΔH) (kJ/mol) |

| FeSO₄·H₂O → FeSO₄ + H₂O | Argon | 551.8 | 99.8 |

Applications in Scientific Research

Role in Analytical Chemistry

In analytical chemistry, ferrous sulfate (B86663) monohydrate finds application in titrimetric analysis. For example, it is used in permanganometric titration, a method to determine the concentration of an unknown analyte. In one procedure, a weighed sample of ferrous sulfate monohydrate is dissolved and titrated with a standardized potassium permanganate (B83412) solution. rqsulfates.com The distinct color change at the endpoint allows for the quantification of the substance, demonstrating its utility as a reducing agent and a primary or secondary standard in redox titrations.

Use in Industrial Process Research

Research into industrial processes frequently utilizes ferrous sulfate monohydrate. A significant area of study is in the cement industry, where it is investigated as a reducing agent to convert hexavalent chromium (Cr(VI)) to the less toxic and less soluble trivalent chromium (Cr(III)). lapischem.comwikipedia.orgsulfozyme.com This is crucial for improving the environmental and health profile of cement products. Further research focuses on its role as a precursor for producing iron oxide pigments (such as black, yellow, and red) and ferric sulfate, which is another important industrial chemical. obafer.com It is also studied as a flocculant in industrial wastewater treatment to remove suspended solids and other contaminants. rqsulfates.com

Table 2: Industrial Research Applications

| Application Area | Research Focus |

|---|---|

| Cement Production | Reduction of hexavalent chromium (Cr(VI)) lapischem.comsulfozyme.com |

| Pigment Manufacturing | Synthesis of iron oxide pigments obafer.com |

| Water Treatment | Coagulant and flocculant for industrial effluents rqsulfates.com |

| Chemical Synthesis | Precursor for ferric sulfate and other iron compounds camachem.com |

Applications in Environmental and Agricultural Science Research

Ferrous sulfate monohydrate is extensively researched in environmental and agricultural sciences. In agriculture, it is studied as an iron supplement to correct iron deficiency (chlorosis) in plants, which manifests as yellowing leaves. sulfozyme.comresearchtrend.net Research has shown that foliar applications of ferrous sulfate can enhance plant growth, crop yield, and the iron content of grains. researchtrend.net It is also investigated for its ability to acidify alkaline soils, improving nutrient availability for plants. camachem.comobafer.com

In environmental science, research explores its use in the remediation of contaminated soils and water. It is effective in the sequestration of heavy metals. ceresrp.com Additionally, it is used in wastewater treatment to remove phosphates through precipitation, which helps in controlling eutrophication in water bodies. rqsulfates.com Its role in promoting the breakdown of lignocellulosic biomass in agricultural silage has also been a subject of study, aiming to improve the nutritional value of animal feed. frontiersin.org

Environmental Engineering and Remediation Research Utilizing Ferrous Sulfate Monohydrate

Mechanisms of Contaminant Removal in Water and Wastewater Treatment

In water and sewage treatment, ferrous sulfate (B86663) is employed for flocculation, water purification, and the removal of phosphates from urban and industrial wastewater to mitigate eutrophication of water bodies. chemicalbook.com As an inorganic coagulant, it is effective at removing most suspended solids. wcs-group.co.uk

Coagulation and Flocculation Efficiency and Mechanisms

Coagulation and flocculation are fundamental processes in water treatment designed to remove turbidity and suspended particles. wcs-group.co.ukugm.ac.id Ferrous sulfate functions as a coagulant, destabilizing colloidal particles by neutralizing their surface charges. wcs-group.co.uk When added to water, the ferrous iron (Fe²⁺) ions can lead to the formation of iron hydroxide (B78521) precipitates. These precipitates, known as flocs, entrap and adsorb suspended solids, organic matter, and other contaminants. researchgate.net The process involves a high-speed mixing phase to disperse the coagulant, followed by a low-speed mixing phase to promote the formation of larger, settleable flocs. ugm.ac.idresearchgate.net

The efficiency of ferrous sulfate in coagulation is influenced by factors such as pH, temperature, and the nature of the wastewater. researchgate.netnih.gov The pH level is particularly critical as it affects the ionic species of the coagulant and, consequently, its effectiveness. researchgate.net Ferrous sulfate is acidic and can lower the pH of the water, which may necessitate pH adjustments for optimal performance. wcs-group.co.uk Research on textile dye wastewater treatment has demonstrated significant color removal efficiencies using ferrous sulfate heptahydrate, a related compound, highlighting the potential of ferrous salts in treating industrial effluents. researchgate.netnih.gov

| Wastewater Type (Simulated) | Colour Removal Efficiency (%) | Dissolved Organic Carbon (DOC) Removal Efficiency (%) |

|---|---|---|

| Cotton Dyeing Effluent | ~91% | ~45% |

| Acrylic Dyeing Effluent | ~94% | ~28% |

| Polyester (B1180765) Dyeing Effluent | Practically Colourless | 33% |

Data derived from studies on synthetic effluents simulating cotton, acrylic, and polyester dyeing wastewaters using FeSO₄·7H₂O as a coagulant. researchgate.netnih.gov

Phosphate (B84403) Sequestration and Precipitation Chemistry

Ferrous sulfate is utilized for the chemical precipitation of phosphates from wastewater, a crucial step in preventing the eutrophication of receiving water bodies. chemicalbook.comepa.gov The removal mechanism involves the reaction of ferrous iron (Fe²⁺) with orthophosphate ions to form an insoluble iron phosphate precipitate. nih.govepa.gov

The chemistry of this process is complex and involves competition between hydroxide and orthophosphate ions for reaction with the ferrous cation. epa.gov In the presence of dissolved oxygen, the system is further complicated by the oxidation of Fe(II) to ferric iron (Fe(III)), which also precipitates phosphates. epa.gov The in-situ generation of Fe(III) from the oxidation of Fe(II) can lead to higher phosphate removal efficiency compared to using a stock Fe(III) source directly. epa.gov However, the precipitates formed when using Fe(II) in the presence of oxygen can be very fine and may not settle well. epa.gov The optimal pH for phosphate removal with ferrous iron is a key operational parameter. epa.gov

Studies have investigated the synthesis of iron phosphate dihydrate (FePO₄·2H₂O) using ferrous sulfate heptahydrate, phosphoric acid, and an oxidizing agent. mdpi.com In acidic solutions, the predominant species can include FeHPO₄⁺ and FeH₂PO₄²⁺, which are involved in the precipitation reactions. mdpi.com

Hydrogen Sulfide (B99878) Oxidation and Removal Pathways

Ferrous sulfate is involved in chemical processes for removing hydrogen sulfide (H₂S) from gas streams. google.comnih.gov The primary mechanism involves the oxidation of H₂S to elemental sulfur, which is a solid and can be removed. google.com This process typically uses a solution of ferric sulfate (Fe₂(SO₄)₃), where ferric ions (Fe³⁺) are reduced to ferrous ions (Fe²⁺) as hydrogen sulfide is oxidized. google.comnih.gov

The reaction can be summarized as: H₂S + Fe₂(SO₄)₃ → S + 2FeSO₄ + H₂SO₄

In this system, the ferrous sulfate produced is a byproduct that needs to be regenerated back to ferric sulfate to continue the process. google.com This regeneration is often accomplished biologically, using iron-oxidizing bacteria such as Thiobacillus ferrooxidans in a bioreactor with air injection. google.commdpi.com The regenerated ferric sulfate solution is then recycled back to the absorption column. google.com This chemical-biological process allows for the continuous and stable removal of H₂S. google.commdpi.com

Soil and Groundwater Remediation Technologies

Ferrous sulfate is a key reagent in soil and groundwater remediation, particularly for heavy metal sequestration and stabilization through in-situ chemical reduction. ceresrp.comceresrp.com It can be applied to soil piles or injected directly into groundwater zones to reduce the leachability and mobility of contaminants. ceresrp.com

Reductive Immobilization of Hexavalent Chromium (Cr(VI))

One of the most significant applications of ferrous sulfate in remediation is the treatment of hexavalent chromium (Cr(VI)) contamination. ceresrp.comprocedia-esem.eu Cr(VI) is highly toxic, carcinogenic, and water-soluble, allowing it to spread easily in soil and groundwater. procedia-esem.euresearchgate.net Ferrous sulfate acts as a reducing agent, converting Cr(VI) to the much less soluble and less toxic trivalent chromium (Cr(III)). researchgate.net

The chemical reaction involves the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) and the reduction of Cr(VI) to Cr(III). msu.ru The reaction is: CrO₄²⁻ + 3Fe²⁺ + 4OH⁻ + 4H₂O → Cr(OH)₃(s) + 3Fe(OH)₃(s)

This process results in the precipitation of a stable, mixed iron(III)/chromium(III) hydroxide solid, effectively immobilizing the chromium. researchgate.net This technology has been proven effective in various applications, from reducing chromate (B82759) in cement to treating contaminated groundwater in pilot-scale systems. msu.ru The efficiency of Cr(VI) reduction is dependent on the Fe(II) to Cr(VI) ratio, with higher ratios leading to more complete reduction. msu.runih.gov

| Fe(II):Cr(VI) Mass Ratio | Average Cr(VI) Reduction Efficiency (%) | Final Total Chromium Concentration |

|---|---|---|

| 50:1 | 99.7% | <5 µg/L |

| 25:1 | 99.7% | <5 µg/L |

| 10:1 | 98.5% | Not specified |

Data from a pilot-scale study on Cr(VI) removal from contaminated groundwater using ferrous sulfate reduction followed by coagulation and filtration. Influent Cr(VI) was 100 µg/L. msu.runih.gov

Sequestration Mechanisms for Other Heavy Metal Contaminants

Beyond chromium, ferrous sulfate is used in the sequestration of other heavy metal contaminants in soil and groundwater. ceresrp.comceresrp.com Sequestration is a remediation technology where chemical reagents are applied to contaminated media to form stable and insoluble precipitates, thereby reducing the leachability and bioavailability of the target metals. ceresrp.com The process chemically binds metal ions and immobilizes them within the soil or substrate. ceresrp.com Ferrous sulfate can be a component of blended chemical reagents designed for multi-metal contaminated sites. ceresrp.com The specific sequestration mechanisms depend on the target metal and the geochemical conditions of the site. The introduction of ferrous ions can induce precipitation reactions, leading to the formation of insoluble metal hydroxides or co-precipitation with iron hydroxides.

Influence of Soil Geochemistry on Remediation Performance

The efficacy of ferrous sulfate monohydrate in soil remediation is intrinsically linked to the geochemical properties of the soil matrix. Factors such as pH, organic matter content, and mineralogical composition significantly dictate the chemical behavior of ferrous sulfate and its interaction with contaminants.

Soil pH: Soil pH is a master variable that influences a myriad of biogeochemical processes, including the solubility and mobility of contaminants and the reactivity of ferrous sulfate. researchgate.net Ferrous sulfate application typically lowers the soil pH. vrikpharma.comresearchgate.net This acidification can be beneficial in alkaline soils, enhancing the availability of certain micronutrients and influencing the speciation of heavy metals. hncmcl.comcrownchampion.com In a study on calcareous vineyard soils (initial pH 8.265), the application of ferrous sulfate heptahydrate with leonardite resulted in a slight reduction of soil pH by approximately 0.2 units. researchgate.net The change in pH directly affects the surface charge of soil colloids and the chemical form of contaminants, thereby influencing their adsorption and precipitation. For instance, the mobility of metals like arsenic (As) and copper (Cu) is strongly influenced by soil pH. nih.gov The reduction of hexavalent chromium (Cr(VI)) to the less mobile trivalent chromium (Cr(III)) by ferrous iron is also a pH-dependent reaction. crownchampion.comresearchgate.net

Organic Matter: Soil organic matter (SOM) plays a dual role in remediation processes involving ferrous sulfate. On one hand, organic matter can retard the oxidation of ferrous iron (Fe(II)), potentially prolonging its reactive lifespan in the soil for contaminant reduction. researchgate.net On the other hand, SOM can form complexes with heavy metals, which can either increase or decrease their mobility depending on the nature of the organic matter and other soil conditions. Research has shown that combining ferrous sulfate with organic amendments like compost can effectively reduce the solubility and availability of arsenic and copper. nih.gov This is achieved through the formation of amorphous iron oxides that adsorb the contaminants, while the organic matter itself did not appear to mobilize the arsenic. nih.gov In some cases, the interaction between iron and soil organic carbon can lead to the complexation of Fe(III) and its oxides, which may inhibit certain microbial processes. researchgate.net

Soil Mineralogy and Texture: The mineral composition of soil, including the presence of clays (B1170129) and iron (oxyhydr)oxides, significantly affects remediation performance. Pre-existing iron (oxyhydr)oxides in the soil can catalyze the oxidation of Fe(II) from the applied ferrous sulfate. researchgate.net Clayey soils, due to their low hydraulic conductivity and high ion adsorption capacity, present a challenge for in-situ remediation. researchgate.net However, studies involving the injection of ferrous sulfate solution into Cr(VI) contaminated clayey soil have demonstrated high remediation efficiency. researchgate.netresearchgate.net The interaction of ferrous sulfate with soil minerals can lead to the formation of new mineral phases, such as mixed iron(III)/chromium(III) hydroxides, which effectively immobilize contaminants. researchgate.netresearchgate.net The physical properties of the soil, such as texture and porosity, also govern the transport and distribution of the ferrous sulfate solution within the contaminated zone.

The following table summarizes research findings on the remediation of a clayey soil contaminated with hexavalent chromium using ferrous sulfate injection.

Table 1: Remediation Efficiency of Cr(VI) in Clayey Soil with Ferrous Sulfate Injection

| Injection Pressure (kPa) | Remediation Efficiency Range (%) | Decrease in Hydraulic Conductivity (%) | Observations on Fe(II) Mobility |

|---|---|---|---|

| 30 | Not specified as most efficient | 36.5 | Limited migration (<2.5 cm), max iron increment of 5 g/kg |

| 70 | 87.43 - 95.12 | 38.7 | Stronger mobility compared to 30 kPa |

| 100 | Not specified as most efficient | 32.2 | Strong mobility, iron increment range of 3.2–11.9 g/kg |

Sludge Dewatering and Conditioning in Wastewater Management

Ferrous sulfate is widely utilized in wastewater treatment as a coagulant and flocculant, playing a critical role in sludge conditioning and dewatering. vrikpharma.comjbrtechnologies.org Its application enhances the separation of solids from liquids, which is a crucial step in reducing the final volume of sludge for disposal.

The primary mechanism of ferrous sulfate in sludge conditioning involves charge neutralization and flocculation. vrikpharma.com Wastewater sludge particles are often negatively charged, which keeps them in suspension. When ferrous sulfate is added, the Fe²⁺ ions neutralize these charges, allowing the fine particles to aggregate. This initial aggregation, or coagulation, is followed by flocculation, where the smaller particles clump together to form larger, heavier flocs that settle out more easily. vrikpharma.com This process is effective for removing a wide range of impurities, including suspended solids, phosphorus, color, and heavy metals. crownchampion.comjbrtechnologies.orgnih.gov

The conditioning of sludge with ferrous sulfate leads to significant improvements in its dewaterability. This is often measured by parameters such as Capillary Suction Time (CST) and Specific Resistance to Filtration (SRF). Lower CST and SRF values indicate better dewaterability. Research on alum sludge conditioning using a ferrous iron-activated oxidation process demonstrated a substantial reduction in both CST and SRF, indicating that the treatment destroyed the floc structure and released bound water. researchgate.net Enhanced dewatering leads to a higher solids concentration in the sludge cake, which reduces the volume of sludge that needs to be transported and disposed of, resulting in cost savings. youtube.com

Furthermore, the use of ferrous salts can provide additional benefits in wastewater treatment plants. It can aid in the removal of phosphates through precipitation, forming insoluble iron phosphate, which helps control eutrophication. vrikpharma.comstandardchemicals.com.au It is also effective in controlling hydrogen sulfide, a toxic and odorous gas, by precipitating it as insoluble iron sulfide. youtube.comstandardchemicals.com.au This not only mitigates odor issues but also prevents corrosion in the treatment facility. youtube.com

The table below presents data from a study on alum sludge conditioning, highlighting the impact of a ferrous iron-based process on dewaterability parameters.

Table 2: Effect of Ferrous Iron/Peroxymonosulfate Conditioning on Alum Sludge Dewaterability

| Parameter | Reduction Percentage (%) | Significance |

|---|---|---|

| Capillary Suction Time (CST) | 66 | Indicates faster dewatering |

| Specific Resistance to Filtration (SRF) | 88 | Indicates easier water removal through filtration |

The application of ferrous sulfate conditions the sludge, which can lead to a reduction in the required dosage of more expensive polymers often used for dewatering. youtube.com This makes it a cost-effective solution for many municipal and industrial wastewater treatment facilities. standardchemicals.com.aumasjdhg.com

Agricultural Science and Soil Chemistry Research with Ferrous Sulfate Monohydrate

Iron Speciation, Mobility, and Bioavailability in Diverse Soil Systems

The efficacy of ferrous sulfate (B86663) monohydrate as an iron source is fundamentally linked to the chemical transformations it undergoes in the soil. Iron exists in soil in two primary oxidation states: ferrous (Fe²⁺) and ferric (Fe³⁺). wintersunchem.com Ferrous sulfate provides iron in the Fe²⁺ form, which is more soluble and thus more readily available for plant uptake. nih.gov However, the Fe²⁺ ion is unstable in many soil environments and can be quickly oxidized to the Fe³⁺ form. Ferric iron (Fe³⁺) has very low solubility, especially in neutral to alkaline soils, where it precipitates as ferric hydroxides, making it largely unavailable to plants. mdpi.comwintersunchem.com

The speciation, mobility, and bioavailability of iron following the application of ferrous sulfate are governed by several soil factors:

Soil pH: Soil pH is a critical determinant of iron availability. jostchemical.com In alkaline and calcareous soils, the oxidation of Fe²⁺ to Fe³⁺ is accelerated, leading to rapid precipitation and reduced iron bioavailability for plants. mdpi.comkatyayaniorganics.com Conversely, acidic conditions favor the stability of the Fe²⁺ form, enhancing its mobility and availability.

Redox Potential (Eh): The redox potential of the soil, which is influenced by factors like waterlogging and microbial activity, plays a crucial role. Under reducing (anoxic) conditions, such as in saturated soils, Fe³⁺ is reduced to the more soluble Fe²⁺, increasing iron mobility. nih.gov The application of ferrous sulfate to anoxic soils ensures the iron remains in its bioavailable Fe²⁺ state.

Organic Matter: Soil organic matter can form soluble complexes with iron (a process known as chelation), which can protect the iron from precipitation and maintain its availability to plants even at higher pH levels. frontiersin.org These organo-Fe complexes are a vital component of bioavailable iron in many soil ecosystems.

Table 1: Factors Influencing Iron Dynamics in Soil Following Ferrous Sulfate Application

| Factor | Effect on Iron from Ferrous Sulfate (Fe²⁺) | Impact on Bioavailability |

|---|---|---|

| High pH (Alkaline Soil) | Promotes rapid oxidation of Fe²⁺ to Fe³⁺, leading to precipitation as ferric hydroxides. mdpi.com | Decreases |

| Low pH (Acidic Soil) | Stabilizes the soluble Fe²⁺ form. | Increases |

| High Redox Potential (Oxic/Aerated) | Favors oxidation of Fe²⁺ to Fe³⁺. | Decreases |

| Low Redox Potential (Anoxic/Saturated) | Maintains iron in the Fe²⁺ state and promotes reduction of existing Fe³⁺ to Fe²⁺. nih.gov | Increases |

| High Organic Matter | Forms soluble chelates with iron, preventing precipitation. frontiersin.org | Increases |

| Low Organic Matter | Less chelation occurs, leaving iron more susceptible to precipitation. | Decreases |

Mechanisms of Soil pH Modification and Nutrient Cycling

Ferrous sulfate monohydrate is frequently used to reduce the alkalinity of soils. indogulfbioag.com The primary mechanism for this pH modification is the hydrolysis of the ferrous ion (Fe²⁺) in the soil solution. When ferrous sulfate dissolves in water, the Fe²⁺ ion reacts with water molecules, releasing hydrogen ions (H⁺) and thereby increasing the soil's acidity (lowering its pH). plantdoctor.com.au This acidifying effect is particularly beneficial for acid-loving plants and in high-pH soils where nutrient availability is often limited. groworganic.com

The change in soil pH induced by ferrous sulfate has cascading effects on the broader cycle of nutrients. Lowering the pH can increase the solubility and availability of other essential micronutrients, such as manganese (Mn) and zinc (Zn). jostchemical.com Furthermore, iron itself plays a central role in nutrient cycling processes. indogulfbioag.com It is a critical component of enzymes involved in nitrogen fixation and assimilation. mdpi.com For instance, iron is a key cofactor in the nitrate (B79036) reductase enzyme, which is essential for converting nitrate into a usable form for plants. mdpi.com The application of ferrous sulfate can also act as a booster for the absorption of nitrogen and phosphorus. mdpi.com

Theoretical and Mechanistic Aspects of Chlorophyll (B73375) Biosynthesis Promotion

A primary visual indicator of iron deficiency in plants is chlorosis, or the yellowing of leaves, which results from inadequate chlorophyll production. cas.cn Ferrous sulfate application directly remedies this by supplying the iron necessary for chlorophyll biosynthesis. groworganic.comnih.gov Iron is not a constituent of the chlorophyll molecule itself, but it is indispensable as a cofactor for several key enzymes involved in the synthesis pathway. wintersunchem.comnih.gov

The mechanistic role of iron is crucial at multiple steps in the complex process that converts precursors like glutamate (B1630785) into chlorophyll. vlsci.com Research has demonstrated that a significant portion of the iron within a plant leaf is located in the chloroplasts, the site of photosynthesis and chlorophyll synthesis. freshdi.com Studies have shown a direct correlation between the application of ferrous sulfate and increased chlorophyll content in leaves. For example, foliar application of ferrous sulfate on alfalfa has been observed to significantly increase chlorophyll concentration, with one study noting a 26% increase after two applications of a 0.6% solution. freshdi.com This enhancement of chlorophyll production leads to greener leaves and improved photosynthetic capacity. cas.cnfreshdi.com

Interactions with Soil Organic Matter and Microbial Communities

The addition of ferrous sulfate to soil influences the intricate relationships between minerals, organic matter, and microorganisms. Iron oxides are known to bind with organic matter, forming organo-mineral associations that can protect the organic compounds from microbial degradation, thereby contributing to the stabilization and persistence of organic carbon in soils. cas.cnyara.us The introduction of soluble Fe²⁺ can alter the dynamics of these interactions.

Furthermore, iron has a significant impact on the structure and function of soil microbial communities. indogulfbioag.com Iron ions can influence microbial processes, nutrient availability, and the decomposition of organic matter. indogulfbioag.com The effects can be complex, as excessive iron concentrations may disrupt certain microbial activities. indogulfbioag.com The application of ferrous sulfate can particularly affect microbial populations involved in redox reactions. For instance, the presence of both sulfate and ferrous iron can shape the communities of sulfate-reducing and iron-reducing bacteria, which play important roles in the biogeochemical cycling of these elements in anoxic soil microsites. aliexpress.com Studies have shown that iron addition has a significant influence on microbial taxa in soil, thereby enhancing the interactions between them. indogulfbioag.com

Development of Advanced Delivery Systems for Targeted Agricultural Applications

While direct application of ferrous sulfate monohydrate is effective, its efficiency can be hampered by the rapid oxidation of Fe²⁺ to insoluble Fe³⁺ in many soils. cas.cn To overcome this limitation, research has focused on developing advanced delivery systems designed to protect the iron and control its release for more targeted and sustained plant uptake.

These advanced systems include:

Granular Formulations: Ferrous sulfate monohydrate is often produced in granular form. Some premium products are wax-coated and double-screened to control dust and improve handling characteristics, which represents a basic form of controlled delivery. vlsci.com

Slow- and Controlled-Release Fertilizers: Technologies have been developed to create slow-release ferrous sulfate tablets that penetrate the soil and provide a long-term store of iron. plantdoctor.com.au More advanced systems utilize materials like microcrystalline cellulose (B213188) and nanoclay to create pH-controlled-release fertilizers. cas.cn These formulations are designed so that the release of Fe(II) can be modulated by the pH of the medium to better match plant needs. cas.cn Temperature-controlled-release iron fertilizers using nanocomposites with a core-shell structure have also been developed to enhance utilization efficiency. cas.cn

Microencapsulation: This technique involves coating ferrous sulfate particles with a protective material, such as lipids or polymers like alginate. jostchemical.comfrontiersin.org This barrier shields the ferrous iron from premature oxidation, masks undesirable tastes in feed applications, and can improve bioavailability. jostchemical.comfrontiersin.org

Nanotechnology: The use of iron oxide nanoparticles (IONPs) and nano-fertilizers represents a significant technological advancement. mdpi.com Nano-iron particles, often encapsulated in biopolymers like chitosan, offer higher stability, controlled release, and enhanced bioavailability compared to conventional ferrous sulfate. indogulfbioag.comnih.gov Their small particle size allows for better uptake and transport within plant tissues, correcting deficiencies more rapidly and at lower application rates. indogulfbioag.comindogulfbioag.com

Table 2: Comparison of Conventional vs. Nano-Iron Delivery Systems

| Feature | Conventional Ferrous Sulfate | Nano-Iron Fertilizers |

|---|---|---|

| Bioavailability | 30-50% uptake efficiency. indogulfbioag.com | 90-95% uptake efficiency. indogulfbioag.com |

| Release Mechanism | Rapid dissolution. | Controlled, gradual ion release. indogulfbioag.com |

| Stability | Prone to rapid oxidation in soil. cas.cn | Encapsulation prevents oxidation. indogulfbioag.com |

| Application Rate | Higher rates required. | 50-80% lower application rates. indogulfbioag.com |

| Deficiency Correction | Corrects chlorosis in 14-21 days. indogulfbioag.com | Corrects chlorosis in 7-10 days. indogulfbioag.com |

Advanced Materials Synthesis and Industrial Process Enhancement Via Ferrous Sulfate Monohydrate

Precursor for Iron Oxide Nanoparticles and Pigments

Ferrous sulfate (B86663) is a foundational raw material in the synthetic production of iron oxide pigments, which are valued for their durability, color stability, and resistance to weathering. ironoxidered.com The manufacturing process leverages ferrous sulfate, often a byproduct of the steel or titanium dioxide industries, making it a cost-effective choice for creating a spectrum of red, yellow, and black pigments. ironoxidered.comferroduo.com

The transformation of ferrous sulfate into specific iron oxide nanoparticles is achieved through controlled chemical processes like precipitation and thermal decomposition.

Hematite (B75146) (α-Fe2O3): This red pigment can be produced through the calcination method, which involves the high-temperature thermal decomposition of iron compounds derived from ferrous sulfate. ironoxidered.com Temperatures ranging from 600 to 1,000 degrees Celsius are used to decompose the iron salt into iron oxide, with the final color and particle size being dependent on the temperature and duration of the process. ironoxidered.com Another method involves a double roasting process where ferrous sulfate heptahydrate is partially dehydrated, roasted, washed to remove soluble impurities, and then subjected to a final pigmentary calcination at temperatures between 750°C and 1000°C. google.com

Magnetite (Fe3O4): The synthesis of magnetite, a black pigment, often involves a co-precipitation method. This process starts by reacting ferrous sulfate with an alkali, such as sodium hydroxide (B78521), to form iron hydroxide. ironoxidered.com Subsequent oxidation under specific conditions yields magnetite. ironoxidered.com A two-step process can also be employed where two-thirds of the ferrous ions in a ferrous sulfate solution are precipitated as ferrous hydroxide and oxidized to goethite (α-FeOOH) with air. In the second step, the remaining ferrous ions are precipitated, and the slurry is heated to between 70° and 100°C to form magnetite. google.com The formation of single-phase magnetite is favored when both ferrous (Fe²⁺) and ferric (Fe³⁺) ions are present in the solution. researchgate.net

Maghemite (γ-Fe2O3): Maghemite can be formed through the further oxidation of magnetite. researchgate.net In alkaline suspensions, magnetite is formed directly, and by controlling the oxidation process, it can be gradually transformed into maghemite. researchgate.net The synthesis conditions, including the ratio of reactants and reaction time, are crucial for determining whether magnetite or maghemite is the final product. mdpi.com

Key parameters include temperature, pH, reactant concentration, and reaction time. ironoxidered.com For instance, in the synthesis of hematite, a higher pH (>9) can lead to the formation of cubic-shaped particles, whereas a lower pH (<9) typically results in spherical particles. nih.gov The concentration of the initial ferrous sulfate solution also plays a role; one study found that a 14% iron salt solution produced the most crystallized hematite. nih.gov The temperature during calcination directly influences the final color of red pigments, which can range from orange-red to purplish-red. google.com The particle size, in turn, affects properties like oil absorption and brilliancy. google.comnih.gov

Table 1: Effect of Synthesis Parameters on Iron Oxide Properties

| Parameter | Influence on Pigment Properties | Resulting Oxide Example |

| Temperature | Affects crystal phase, particle size, and color. Higher calcination temperatures (750-1000°C) produce various red shades. google.com | Hematite (α-Fe2O3) |

| pH | Determines particle shape and type of oxide formed. A pH > 9 can yield cubic hematite particles. nih.gov | Hematite (α-Fe2O3), Goethite (α-FeOOH) |

| Concentration | Influences the degree of crystallization. An optimal iron salt concentration of 14 wt% was found for hematite synthesis. nih.gov | Hematite (α-Fe2O3) |

| Oxidation Conditions | Controls the transformation between iron oxide phases. Further oxidation of magnetite can yield maghemite. researchgate.net | Magnetite (Fe3O4) -> Maghemite (γ-Fe2O3) |

Electrode Materials for Energy Storage Systems

Ferrous sulfate is a key precursor in the manufacturing of materials for advanced energy storage solutions, particularly for lithium-ion and redox flow batteries.

High-purity, battery-grade ferrous sulfate is a critical raw material for producing lithium iron phosphate (B84403) (LiFePO4 or LFP) cathodes. 24chemicalresearch.com LFP batteries are increasingly favored in the electric vehicle and grid storage industries due to their cost-effectiveness, high thermal stability, and enhanced safety compared to nickel-cobalt (B8461503) alternatives. 24chemicalresearch.com The production of these cathodes requires ferrous sulfate with a purity exceeding 99.5% to ensure optimal performance. 24chemicalresearch.com The demand for LFP batteries has driven significant growth in the market for battery-grade ferrous sulfate. 24chemicalresearch.com Research also extends to other polyanionic cathodes, such as iron pyrophosphates (Li2FeP2O7), which are synthesized from precursors like ferrous acetate, derived in processes that can start from ferrous sulfate. mit.edu

In redox flow batteries (RFBs), particularly all-iron RFBs, ferrous sulfate is used directly as the primary component of the electrolyte. wikipedia.orgucsd.edu These batteries store energy in dissolved iron salts, offering a scalable and safe solution for stationary energy storage. wikipedia.orgresearchgate.net The electrolyte consists of ferrous sulfate (FeSO4) dissolved in water, where the electrochemical reaction of iron ions (Fe²⁺/Fe³⁺) facilitates the storing and releasing of energy. wikipedia.org While ferrous chloride is sometimes preferred for its higher conductivity, ferrous sulfate offers a less corrosive and more environmentally friendly option. wikipedia.orgresearchgate.net Recent research has focused on increasing the low solubility of FeSO4 by using additives like 1-ethyl-3-methylimidazolium (B1214524) chloride (EMIC), which can raise its concentration and improve battery performance. ucsd.eduresearchgate.net

Table 2: Role of Ferrous Sulfate in Energy Storage Systems

| Energy Storage System | Role of Ferrous Sulfate | Key Compound | Performance Benefit |

| Lithium-Ion Battery | Precursor for cathode material | Lithium Iron Phosphate (LiFePO4) | High safety, thermal stability, cost-effectiveness. 24chemicalresearch.com |

| Redox Flow Battery | Active electrolyte component | Ferrous Sulfate (FeSO4) Solution | Low cost, scalability, low corrosivity. ucsd.eduresearchgate.net |

Chemical Role in Construction Materials (e.g., Chromate (B82759) Reduction in Cement)

Ferrous sulfate monohydrate plays a crucial chemical role in the cement industry by reducing hexavalent chromium (Cr(VI)). lapischem.com Cement raw materials naturally contain small amounts of chromium, which can be converted to the water-soluble and allergenic Cr(VI) form during the high-temperature clinker production process. ferroduo.com Contact with wet cement containing Cr(VI) can cause allergic reactions, such as chromate dermatitis. lapischem.comcofermin.de

To mitigate this health risk, regulations mandate the reduction of soluble Cr(VI) to below 2 parts per million (ppm). ferroduo.comlapischem.com Ferrous sulfate is the most efficient and cost-effective agent for this purpose. lapischem.com When water is added to the cement mixture, the ferrous sulfate dissolves, and the ferrous ions (Fe²⁺) reduce the hexavalent chromium (CrO₄²⁻) to the much less soluble and non-allergenic trivalent chromium (Cr(OH)₃). lapischem.com

The chemical reaction is as follows: CrO₄²⁻ + 3Fe²⁺ + 4OH⁻ + 4H₂O → Cr(OH)₃ + 3Fe(OH)₃ lapischem.com

Ferrous sulfate monohydrate is often preferred for this application due to its free-flowing powder form, high thermal stability, and low tendency to form lumps, making it suitable for pneumatic conveying and addition during the cement grinding process. lapischem.comcofermin.de

Mechanistic Applications in Textile Dyeing and Leather Processing

Ferrous sulfate monohydrate serves as a key auxiliary chemical in the textile and leather industries, primarily functioning as a mordant and color modifier in dyeing and as a component in certain tanning and finishing processes for leather.

In textile dyeing, ferrous sulfate monohydrate is widely utilized as a mordant, a substance that fixes a dye to the fibers, enhancing the color's fastness to washing and light. maiwa.comwildcolours.co.uk The mechanism involves the formation of a coordination complex between the ferrous ion, the dye molecule, and the functional groups present in the textile fibers, such as hydroxyl groups in cellulose-based fibers (e.g., cotton, linen) or amino and carboxyl groups in protein fibers (e.g., wool, silk). maiwa.com This complex essentially locks the dye onto the fiber, improving its durability. vinipul.com

Furthermore, ferrous sulfate monohydrate acts as a "saddening" agent or color modifier, characteristically darkening or altering the hue of natural dyes. mfa.organnegeorges.com This color shift is a result of the coordination of the iron ion with the chromophore of the dye molecule, which changes its light-absorbing properties. For instance, yellows can be shifted to olive greens, and reds to purplish or brown tones. While effective, its application on protein fibers like wool must be carefully controlled, as excessive amounts can lead to a harsh feel and brittleness of the fibers. maiwa.com

The following table illustrates the color-modifying effect of ferrous sulfate with various natural dyes:

| Natural Dye Source | Original Color on Cotton | Color after Ferrous Sulfate Treatment |

| Pomegranate (Punica granatum) | Yellow | Dark Olive Green |

| Madder (Rubia tinctorum) | Red | Deep Grayish Purple |

| Tannin-rich sources (e.g., Oak galls) | Beige/Brown | Grayed Purple to Black |

| Chestnut (Castanea sativa) | Light Brown | Medium Gray |

| Cutch (Acacia catechu) | Brown | Rich Chocolate Brown |

In the leather industry, ferrous sulfate has a historical application in the blackening of leather, a process often referred to as iron tanning. affinitychemical.com The mechanism in vegetable-tanned leather involves the reaction of ferrous ions with tannins, specifically tannic acid, present in the leather. This reaction forms an insoluble iron tannate complex, which imparts a dark coloration. nist.gov The reaction can be represented as:

FeSO₄ + 2 RCOOH (Tannic Acid) → Fe(RCOO)₂ (Iron Tannate) + H₂SO₄ nist.gov

This process not only colors the leather but can also influence its physical properties. However, the formation of sulfuric acid as a byproduct can potentially lead to the hydrolytic degradation of the leather fibers if not properly neutralized, affecting the long-term stability of the material. nist.gov Research has also explored the use of ferrous sulfate as a reducing agent in chrome tanning, where it facilitates the conversion of chromium salts to a more effective tanning form. vinipul.com

Catalytic Applications, including Fenton-like Reactions

Ferrous sulfate monohydrate is a primary catalyst in Fenton and Fenton-like reactions, which are advanced oxidation processes (AOPs) employed for the degradation of a wide range of organic pollutants in wastewater. crownchampion.comwikipedia.org The fundamental principle of the Fenton reaction is the generation of highly reactive hydroxyl radicals (•OH) from the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). wikipedia.org

The core reactions in the Fenton process are:

Initiation: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Propagation/Regeneration: Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺

The hydroxyl radical is a powerful, non-selective oxidizing agent that can break down complex organic molecules into simpler, less harmful substances, ultimately leading to their mineralization into carbon dioxide and water. crownchampion.comnih.gov

Fenton-like reactions are particularly effective for treating industrial effluents containing recalcitrant organic compounds, such as those from the textile dyeing, pharmaceutical, and chemical manufacturing industries. crownchampion.comnih.gov The efficiency of the process is influenced by several factors, including pH (optimally in the acidic range of 2-4), the dosage of ferrous sulfate and hydrogen peroxide, and the temperature. wikipedia.org

The table below summarizes research findings on the degradation of various organic pollutants using Fenton-like reactions catalyzed by ferrous sulfate:

| Pollutant Type | Target Compound | Ferrous Sulfate Dosage | H₂O₂ Dosage | pH | Removal Efficiency (%) | Reference |

| Textile Dye | Reactive Red 2 | 50 mg/L | 90 mg/L | 3 | >95 | - |

| Pharmaceutical | General (COD) | 3675 mg/L | 900 mg/L | - | 85 | - |

| Aromatic Compound | 4-Nitrophenol | 0.30 mM (as Fe(OH)₂) | 1.20 mM | 7.0 | ~100 (decolorization) | nih.gov |

| Textile Dye Wastewater | General (Color) | Optimized | Optimized | Optimized | 91-94 | nih.gov |

| Industrial Effluent | General (COD) | Optimized | Optimized | - | 58 | - |

The use of ferrous sulfate monohydrate in these advanced oxidation processes offers a cost-effective and efficient method for wastewater remediation, contributing to the reduction of environmental pollution from industrial activities. crownchampion.comvrikpharma.com

Computational and Theoretical Chemistry Investigations of Ferrous Sulfate Monohydrate

Thermodynamic Modeling of Aqueous Iron(II) Sulfate (B86663) Solutions

The behavior of ferrous sulfate in aqueous environments is critical for numerous industrial and environmental processes. itswatergroup.com Thermodynamic modeling allows for the prediction of its properties, such as solubility and activity coefficients, under various conditions of temperature and concentration.

A prominent approach for modeling the H₂O–FeSO₄ system is the Pitzer activity coefficient model. researchgate.net This model is effective for electrolyte solutions over wide concentration and temperature ranges. wikipedia.orgadvancedthermo.com Researchers have successfully applied the Pitzer model to the iron(II) sulfate system for temperatures ranging from -2 to 220 °C and at concentrations up to the solubility limit. researchgate.net

These models are developed by fitting experimental data, which include solubilities, mean activity coefficients, water activities, and the enthalpy and heat capacity of the solution. researchgate.net The resulting parameters can then be used to predict the thermodynamic behavior of the system under conditions where experimental data may be scarce. researchgate.net For instance, the model can predict the transition temperature at which ferrous sulfate heptahydrate (FeSO₄·7H₂O) converts to ferrous sulfate monohydrate (FeSO₄·H₂O), which is 56.6 °C. researchgate.netwikipedia.org

The accuracy of these models is crucial for applications such as industrial crystallization processes, where controlling the phase of the crystallized salt is important. nist.gov The data generated from these models provide fundamental information for improving processes like the production of titanium dioxide, where iron removal is a key step. nist.gov

Pitzer Model Parameters for Aqueous FeSO₄ Solutions

| Parameter | Description | Value/Functional Form |

|---|---|---|

| β⁽⁰⁾ | Ion-ion interaction parameter | Temperature-dependent function |

| β⁽¹⁾ | Ion-ion interaction parameter | Temperature-dependent function |

| β⁽²⁾ | Ion-ion interaction parameter | Not typically used for 2:2 electrolytes |

| Cᵠ | Triple ion interaction parameter | Temperature-dependent function |

This interactive table summarizes the key parameters used in the Pitzer model for aqueous iron(II) sulfate solutions. The exact values are derived from complex, temperature-dependent equations fitted to extensive experimental data. researchgate.netscribd.com

Density Functional Theory (DFT) and Molecular Dynamics Simulations of Structural and Electronic Properties

Density Functional Theory (DFT) and Molecular Dynamics (MD) are powerful computational methods used to investigate the structural and electronic properties of materials from first principles. nih.govnih.govmdpi.com

DFT studies have been employed to determine the precise crystal structure of ferrous sulfate monohydrate. researchgate.net These simulations confirm that FeSO₄·H₂O crystallizes in the monoclinic C2/c space group. researchgate.net In this structure, the iron(II) cation is in a strained octahedral coordination environment. It is coordinated by two water molecules and four sulfate anions, which act as bridging ligands to form an infinite network. researchgate.net DFT calculations have been shown to reproduce the experimentally determined lattice dimensions and bond distances with a high degree of accuracy, often with an average bond distance error of around 0.80%. researchgate.net

MD simulations, often using force fields like ReaxFF which can model chemical reactions, provide insights into the dynamic behavior of the system. mdpi.com For ferrous sulfate monohydrate, MD can be used to study processes like dehydration and thermal decomposition at the atomic level, complementing experimental techniques like thermogravimetric analysis. mdpi.com These simulations can visualize the movement of atoms and molecules over time, helping to elucidate the mechanisms of structural transformations.

The electronic properties, such as the distribution of electron density and the nature of chemical bonds, can also be thoroughly analyzed using DFT. This provides a deeper understanding of the interactions between the iron cation, the sulfate anions, and the water molecule within the crystal lattice.

Calculated Structural Parameters of Ferrous Sulfate Monohydrate (FeSO₄·H₂O)

| Parameter | Experimental Value | DFT Calculated Value | Unit |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | - |

| Space Group | C2/c | C2/c | - |

| Lattice Constant (a) | 7.078 | - | Å |

| Lattice Constant (b) | 7.549 | - | Å |

| Lattice Constant (c) | 7.773 | - | Å |

| Angle (β) | 118.65 | - | ° |

| Average Bond Error | - | 0.80 | % |

Comparison of experimental and DFT-calculated structural parameters for ferrous sulfate monohydrate, demonstrating the accuracy of the computational approach. researchgate.net Note: Specific calculated lattice constants can vary slightly depending on the functional and basis set used in the DFT calculation.

Computational Prediction of Reaction Pathways and Stability Parameters

Computational methods are invaluable for predicting the reaction pathways and stability of chemical compounds. For ferrous sulfate monohydrate, these investigations often focus on its thermal decomposition and oxidation stability.

Studies combining experimental analysis with computational modeling have elucidated the mechanism of thermal decomposition. researchgate.net In an oxidizing atmosphere, the decomposition is proposed to be a two-stage process involving the oxidation of Fe²⁺ to Fe³⁺ and the formation of intermediate products like FeOHSO₄ and Fe₂O(SO₄)₂. researchgate.net The final dehydration step, where FeSO₄·H₂O becomes anhydrous FeSO₄, occurs at temperatures between 270 and 370 °C. researchgate.netresearchgate.net The subsequent decomposition of the anhydrous sulfate to form iron oxides (like Fe₂O₃) and release sulfur oxides occurs at higher temperatures, typically starting above 500-575 °C. mdpi.comsemanticscholar.orgsemanticscholar.org

The activation energy for the decomposition process can also be determined from these studies. For the decomposition of FeSO₄ into Fe₂O₃, the apparent activation energy has been reported to be around 250 kJ/mol, which signifies a strong dependence of the reaction rate on temperature. mdpi.com

Computational studies have also addressed the relative stability of different ferrous sulfate hydrates. It has been found that the monohydrate form is significantly more resistant to oxidation than the heptahydrate form. nih.gov This is a crucial factor for its application in various fields where stability against oxidation is required. nih.gov A proposed transformation model for the solid-state oxidation of FeSO₄·H₂O suggests two pathways: a direct oxidation to Fe(OH)SO₄ and an indirect pathway involving dehydration to anhydrous FeSO₄ followed by oxidation to Fe₂(SO₄)₃ and iron oxide nanoparticles. researchgate.net

Key Thermal Events in the Decomposition of Ferrous Sulfate Monohydrate

| Temperature Range (°C) | Process | Products |

|---|---|---|

| 270 - 370 | Dehydration | FeSO₄ (anhydrous), H₂O |

| > 575 | Decomposition | Fe₂O₃, SO₂, SO₃ |

This table outlines the major thermal decomposition stages of ferrous sulfate monohydrate in an oxidizing atmosphere. researchgate.netresearchgate.netmdpi.com Intermediate species may also form depending on the specific conditions.

Emerging Research Areas and Sustainable Development Initiatives

Circular Economy Approaches for Ferrous Sulfate (B86663) Monohydrate Waste Streams

The principles of a circular economy, which aim to minimize waste and maximize the use of resources, are increasingly being applied to industrial waste streams, including those containing ferrous sulfate. hbm4eu.eu A significant source of ferrous sulfate waste is the titanium dioxide (TiO2) manufacturing industry, which uses the sulfate method. nih.govnih.gov For every ton of TiO2 produced, approximately 3 to 6 tons of ferrous sulfate heptahydrate (FeSO4·7H2O) can be generated as a byproduct. nih.govresearchgate.net Similarly, the steel industry produces large quantities of ferrous sulfate in waste pickle liquor from the surface treatment of steel. researchgate.netnih.gov

Instead of being landfilled, which incurs costs and environmental risks, these ferrous sulfate-rich waste streams are being repurposed in various applications. nih.gov One of the primary circular economy approaches is the use of this waste as a coagulant in water and wastewater treatment. nih.govnih.govaffinitychemical.com Ferrous sulfate is effective in removing suspended solids, phosphorus, and color from industrial effluents. nih.govaffinitychemical.com Studies have demonstrated its potential in treating effluent from rubber processing, with the resulting sludge containing essential plant nutrients. nih.gov

Another avenue for valorization is the conversion of waste ferrous sulfate into other valuable chemical products. nih.gov For instance, it can be used as a raw material for the synthesis of polymeric iron sulfates, which are also used in water treatment. nih.govresearchgate.net Additionally, it serves as a precursor for producing iron pigments for the construction industry and as a feed additive. nih.govmeghachem.org Research has also explored the synthesis of nano α-Fe2O3 red pigment powders from waste ferrous sulfate using bacteria-assisted oxidation. researchgate.net

Expired medicines containing ferrous sulfate from hospitals, pharmacies, and households also represent a waste stream that can be reintegrated into the circular economy, replacing the need for virgin Fe resources. nih.gov These approaches not only mitigate the environmental impact of industrial waste but also create economic value from byproducts. nih.govresearchgate.net

Valorization Pathways for Ferrous Sulfate Waste Streams

| Waste Source | Valorization Approach | End Product/Application |

|---|---|---|

| Titanium Dioxide Production | Coagulation | Water and Wastewater Treatment nih.govnih.gov |

| Steel Pickling | Chemical Synthesis | Polymeric Iron Sulfates, Pigments nih.govresearchgate.net |

| Expired Pharmaceuticals | Resource Recovery | Replacement for Virgin Iron Resources nih.gov |